5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
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Overview
Description
5’-Methyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane]
- 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
Uniqueness
5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3'-methylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane] |
InChI |
InChI=1S/C13H22O/c1-10-3-2-5-13(8-10)6-4-11-7-12(11)9-14-13/h10-12H,2-9H2,1H3 |
InChI Key |
XCDQCHPUBNYUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCC3CC3CO2 |
Origin of Product |
United States |
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